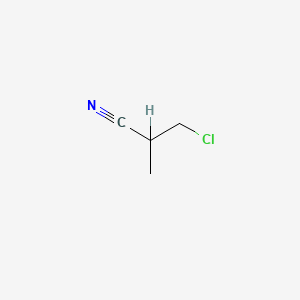
Cloruro de 3,5-bis(trifluorometil)benzoílo
Descripción general
Descripción
3,5-Bis(trifluoromethyl)benzoyl chloride (3,5-BTBC) is a versatile and highly reactive compound that is widely used in organic synthesis and has a wide range of applications in scientific research. It is a colorless, volatile liquid with a pungent odor and is often used as a reagent in organic synthesis. It is also known as trifluorobenzoyl chloride and is a member of the trifluorobenzoyl group of compounds. 3,5-BTBC is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a catalyst in the synthesis of polymers, oligomers, and other materials.
Aplicaciones Científicas De Investigación
Cloruro de 3,5-bis(trifluorometil)benzoílo: Un Análisis Exhaustivo
Investigación Farmacéutica: El this compound se utiliza en la investigación farmacéutica, particularmente en los ensayos cuantitativos y selectivos para medir niveles bajos de ciertos fármacos en el plasma humano. Esta aplicación es crucial para el desarrollo de fármacos y el seguimiento de los niveles terapéuticos en los pacientes .
Síntesis Orgánica: Este compuesto sirve como intermedio en la síntesis de moléculas orgánicas complejas. Por ejemplo, se ha utilizado en la preparación de intermedios necesarios para la síntesis de pirazolo[1,5-a]pirimidinas sustituidas en C-2 y C-3, que son significativas en la química medicinal .
Desarrollo de Inhibidores de Quinasas: En el campo de la investigación del cáncer, el this compound se utiliza para desarrollar inhibidores de la quinasa B-Raf. Estos inhibidores son agentes terapéuticos potenciales para el tratamiento de varios tipos de cáncer .
Ciencia de Materiales: Si bien las aplicaciones específicas en la ciencia de materiales no se detallan en los resultados de la búsqueda, compuestos como el this compound a menudo juegan un papel en el desarrollo de nuevos materiales con propiedades únicas.
Desafortunadamente, la búsqueda no arrojó suficiente información para proporcionar seis a ocho aplicaciones únicas con secciones detalladas para cada una. Sin embargo, las aplicaciones mencionadas anteriormente resaltan la versatilidad e importancia del compuesto en la investigación científica.
Para un análisis detallado adicional sobre aplicaciones adicionales, es posible que se requieran búsquedas más específicas o acceso a bases de datos especializadas.
MilliporeSigma - this compound MilliporeSigma - Cloruro de 3-(trifluorometil)benzoílo
Safety and Hazards
“3,5-Bis(trifluoromethyl)benzoyl chloride” is classified as a skin corrosive and causes severe skin burns and eye damage . It may cause respiratory irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .
Direcciones Futuras
“3,5-Bis(trifluoromethyl)benzoyl chloride” has been used in the quantitative and selective assay for the measurement of low levels of clonidine in human plasma . A modified version of the compound has been used in the synthesis of covalent organic frameworks for suppressing the shuttle effect of polysulfides in lithium-sulfur batteries . These applications suggest potential future directions in analytical chemistry and materials science.
Mecanismo De Acción
Target of Action
3,5-Bis(trifluoromethyl)benzoyl chloride is a key intermediate in organic synthesis . It is used in the synthesis of neurokinin antagonists , which are drugs that inhibit the action of neurokinins. Neurokinins are a family of peptides that function as neurotransmitters and neuromodulators .
Mode of Action
The compound interacts with its targets by introducing trifluoromethyl groups into chemical reactions . Trifluoromethyl groups are electron-withdrawing groups that can significantly alter the electronic properties of a molecule, thereby affecting its reactivity and interaction with biological targets .
Biochemical Pathways
It is known to be used in the synthesis of neurokinin antagonists , which can affect the neurokinin pathway involved in pain perception and inflammation .
Pharmacokinetics
As an organic synthesis intermediate, its bioavailability would largely depend on the final compound it is used to synthesize .
Result of Action
The molecular and cellular effects of 3,5-Bis(trifluoromethyl)benzoyl chloride depend on the final compound it is used to synthesize. For instance, when used in the synthesis of neurokinin antagonists, the resulting compound can inhibit the action of neurokinins, potentially leading to reduced pain perception and inflammation .
Action Environment
The action, efficacy, and stability of 3,5-Bis(trifluoromethyl)benzoyl chloride can be influenced by various environmental factors. As a reactive compound, it should be handled carefully to avoid contact with skin, eyes, and mucous membranes . It should also be stored in a moisture-free environment due to its sensitivity to moisture .
Análisis Bioquímico
Biochemical Properties
3,5-Bis(trifluoromethyl)benzoyl chloride plays a significant role in biochemical reactions, particularly in the quantitative and selective assay for the measurement of low levels of clonidine in human plasma . The compound interacts with various enzymes and proteins, facilitating the detection and quantification of specific biomolecules. The nature of these interactions often involves the formation of covalent bonds with nucleophilic sites on the target biomolecules, leading to the formation of stable complexes that can be analyzed using various biochemical techniques.
Cellular Effects
The effects of 3,5-Bis(trifluoromethyl)benzoyl chloride on cellular processes are profound. This compound can influence cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to cause burns to the digestive and respiratory tracts, indicating its potential to disrupt normal cellular functions . Additionally, its reactivity with cellular components can lead to alterations in cell signaling pathways, affecting processes such as cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 3,5-Bis(trifluoromethyl)benzoyl chloride exerts its effects through several mechanisms. One primary mechanism involves the formation of covalent bonds with nucleophilic sites on biomolecules, such as amino acids in proteins or nucleotides in DNA. This binding can result in enzyme inhibition or activation, depending on the specific target and context of the interaction . Additionally, the compound’s ability to modify gene expression can lead to changes in the production of various proteins, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,5-Bis(trifluoromethyl)benzoyl chloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it is moisture-sensitive and can degrade over time, leading to a decrease in its reactivity and effectiveness . Long-term exposure to this compound in in vitro or in vivo studies has been associated with persistent cellular damage and alterations in normal cellular processes.
Dosage Effects in Animal Models
The effects of 3,5-Bis(trifluoromethyl)benzoyl chloride vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant adverse effects, including burns to the skin, eyes, and mucous membranes . Threshold effects have been observed, where a specific dosage level results in a marked increase in toxicity, highlighting the importance of careful dosage control in experimental settings.
Metabolic Pathways
3,5-Bis(trifluoromethyl)benzoyl chloride is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its breakdown and utilization within the body. The compound’s high reactivity allows it to participate in metabolic reactions that modify its structure, leading to the formation of metabolites that can be further processed or excreted . These interactions can affect metabolic flux and alter the levels of specific metabolites, impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, 3,5-Bis(trifluoromethyl)benzoyl chloride is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its effects . The compound’s distribution is influenced by its chemical properties, such as its hydrophobicity and ability to form covalent bonds with cellular components.
Subcellular Localization
The subcellular localization of 3,5-Bis(trifluoromethyl)benzoyl chloride is critical to its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Once localized, it can interact with various biomolecules, influencing processes such as protein synthesis, DNA replication, and cellular signaling. The precise localization and activity of the compound are essential for its effectiveness in biochemical assays and research applications.
Propiedades
IUPAC Name |
3,5-bis(trifluoromethyl)benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3ClF6O/c10-7(17)4-1-5(8(11,12)13)3-6(2-4)9(14,15)16/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAKMMQSMEDJRRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3ClF6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30229126 | |
| Record name | 3,5-Bis(trifluoromethyl)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30229126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
785-56-8 | |
| Record name | 3,5-Bis(trifluoromethyl)benzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=785-56-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Bis(trifluoromethyl)benzoyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000785568 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Bis(trifluoromethyl)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30229126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-bis(trifluoromethyl)benzoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.202 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

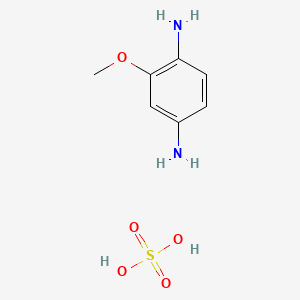

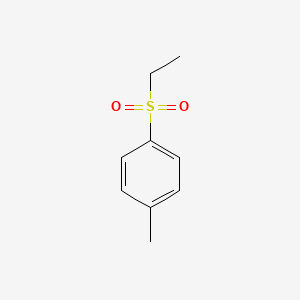
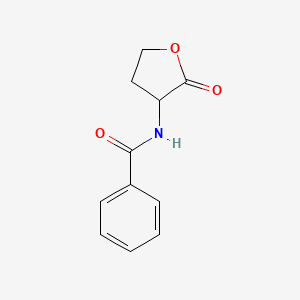
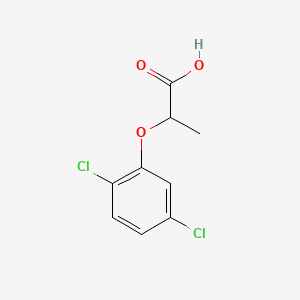

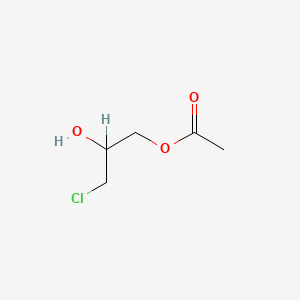

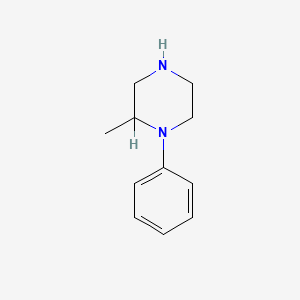
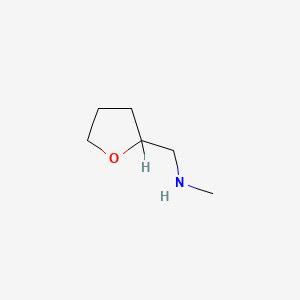
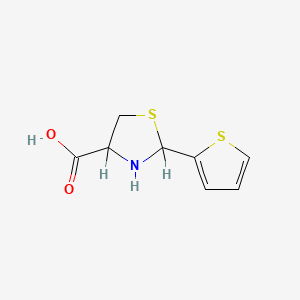
![Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride](/img/structure/B1294521.png)
